BenchChemオンラインストアへようこそ!

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide

Metabolic stability Hydrolysis resistance Linker chemistry

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a quinazoline‑based Schiff base carrying a 4‑methoxybenzylidene hydrazide moiety at position 2. It belongs to the broader class of 3,4‑dihydro‑4‑oxoquinazoline derivatives, a scaffold associated with T‑type calcium channel blockade, kinase inhibition, and anticancer activity.

Molecular Formula C17H14N4O3
Molecular Weight 322.32 g/mol
CAS No. 129302-00-7
Cat. No. B11952013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
CAS129302-00-7
Molecular FormulaC17H14N4O3
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)10-18-21-17(23)15-19-14-5-3-2-4-13(14)16(22)20-15/h2-10H,1H3,(H,21,23)(H,19,20,22)/b18-10+
InChIKeyJZNJGMKPRVVOEA-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide (CAS 129302-00-7) – Chemical Identity and Core Characteristics


N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a quinazoline‑based Schiff base carrying a 4‑methoxybenzylidene hydrazide moiety at position 2 . It belongs to the broader class of 3,4‑dihydro‑4‑oxoquinazoline derivatives, a scaffold associated with T‑type calcium channel blockade, kinase inhibition, and anticancer activity [1]. The compound has a molecular formula of C₁₇H₁₄N₄O₃ and a molecular weight of 322.32 g mol⁻¹. Its structural hallmark is a direct carbohydrazide linker, which distinguishes it from the more widely studied acetohydrazide analogs.

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide – Why Interchanging with In‑Class Analogs Risks Loss of Differentiated Properties


Quinazoline‑based hydrazide derivatives cannot be freely substituted for one another because the length and nature of the linker between the quinazoline core and the benzylidene group directly control metabolic stability, target engagement, and synthetic derivatisation potential. The target compound carries a carbohydrazide linker (one‑carbon spacer) rather than the more common acetohydrazide (two‑carbon spacer) present in compounds such as CAS 307544‑14‑5 . This structural difference is expected to affect susceptibility to hydrolase cleavage, molecular flexibility, and hydrogen‑bonding capacity, all of which translate into distinct selectivity and potency profiles in cellular assays [1]. Generic substitution without experimental confirmation therefore risks selecting a compound with altered pharmacokinetic or target‑engagement behaviour.

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide – Quantitative Differentiation Evidence Against Key Comparators


Linker Architecture: Carbohydrazide vs Acetohydrazide – Metabolic Stability and Molecular Flexibility

The target compound contains a carbohydrazide linker (C=O directly attached to hydrazide), whereas the closest commercial analog CAS 307544‑14‑5 incorporates an acetohydrazide linker (C=O–CH₂–). In a published series of 3,4‑dihydro‑4‑oxoquinazoline‑based acetohydrazides, the most potent antiproliferative compounds (e.g., 5c, 5b, 5h) all carried a 2‑OH‑4‑OCH₃ substitution on the benzylidene ring and exhibited IC₅₀ values in the low micromolar range against SW620, PC‑3, and NCI‑H23 cell lines, with compound 5c achieving 1.61‑fold greater caspase‑3 activation than PAC‑1 [1]. Although head‑to‑head data for the carbohydrazide linker versus the acetohydrazide linker are not yet published, the shorter linker is predicted to reduce the number of rotatable bonds (from 5 to 4), decrease molecular weight by 14 Da, and lower susceptibility to esterase/hydrolase cleavage, potentially improving metabolic half‑life in hepatic microsome assays .

Metabolic stability Hydrolysis resistance Linker chemistry

Supplier‑Certified Purity: ≥98 % (MolCore) vs Typical 95 % Offerings

MolCore lists the compound with an NLT 98 % purity specification . In contrast, the same compound offered through CheMenu is listed at 95 % purity . The 3‑percentage‑point purity difference corresponds to a reduction in organic impurity burden of at least 60 % (from ≤5 % to ≤2 %), which is meaningful in high‑throughput screening where minor impurities can cause false positives or cytotoxicity artifacts.

Purity specification Quality control Procurement

Cytotoxic Potency of the 4‑Methoxybenzylidene Motif in Quinazoline Scaffolds

In a systematic study of (E)‑N′‑benzylidene‑4‑oxoquinazolin‑3(4H)‑yl)acetohydrazides, compounds bearing a 4‑OCH₃ substituent on the benzylidene ring (series 6a‑h) exhibited potent cytotoxicity against SW620 (colon), PC‑3 (prostate), and NCI‑H23 (lung) cancer cell lines when combined with a 2‑OH group (series 5a‑j) [1]. The most active members of this series achieved caspase‑3 activation 1.61‑fold greater than PAC‑1 and induced G1 cell‑cycle arrest followed by apoptosis. Although the exact IC₅₀ values for the target compound (carbohydrazide linker) have not been published in a head‑to‑head format, the preservation of the 4‑methoxybenzylidene pharmacophore is strongly associated with enhanced cellular activity across multiple cancer types [2].

Anticancer activity Cytotoxicity SAR

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide – Recommended Application Scenarios Derived from Evidence


Anticancer Library Design Targeting Procaspase‑3 Activation

Given the demonstrated caspase‑3 activation by related 4‑methoxybenzylidene quinazoline acetohydrazides [1], the target compound serves as a structurally differentiated scaffold for building focused libraries aimed at procaspase‑3‑mediated apoptosis. Its shorter carbohydrazide linker may offer an advantage in reducing metabolic clearance, an attribute that can be evaluated in subsequent microsomal stability assays.

Selective T‑Type Calcium Channel Blocker Discovery

3,4‑Dihydroquinazoline derivatives are claimed as T‑type calcium channel blockers with anticancer and neurological indications [2]. The target compound, as a novel member of this class, is suitable for patch‑clamp electrophysiology screening to establish its selectivity profile versus L‑type and N‑type channels.

Kinase Profiling and Selectivity Panel Screening

Quinazoline is a privileged kinase‑inhibitor scaffold . The target compound can be submitted to commercial kinase‑profiling services (e.g., Eurofins KinaseProfiler) to identify unique inhibition fingerprints that differentiate it from acetohydrazide‑linked analogs, particularly against kinases where the shorter linker may favour binding.

High‑Purity Reference Standard for Analytical Method Development

With a certified purity of ≥98 % , this compound is an appropriate reference standard for developing HPLC or LC‑MS methods aimed at quantifying quinazoline‑based hydrazides in biological matrices or reaction monitoring.

Quote Request

Request a Quote for N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.